Boc-D-Asp(OtBu)-OH DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

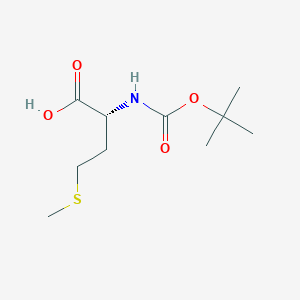

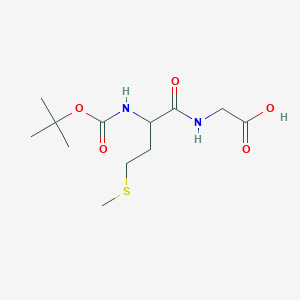

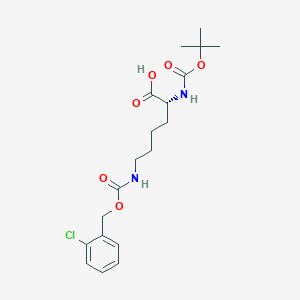

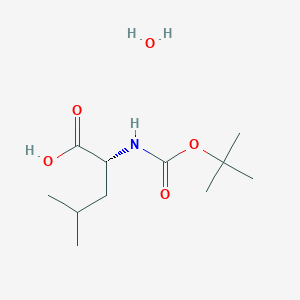

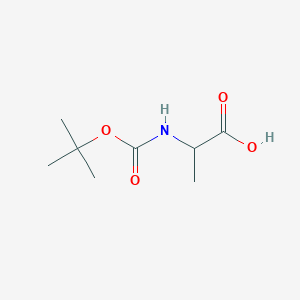

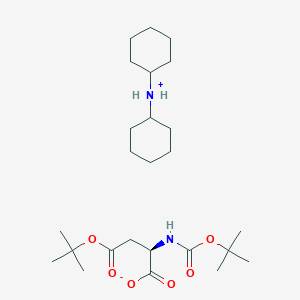

Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .

Synthesis Analysis

This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis

Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .Applications De Recherche Scientifique

Peptide Synthesis and Modification

Synthesis of Partially Protected Peptides : The synthesis of partially protected peptides, such as heptapeptides corresponding to sequences of bovine pancreatic ribonuclease, demonstrates the utility of Boc-protected amino acids in facilitating solid-phase synthesis and solution synthesis methods, highlighting their significance in producing biologically relevant peptides with high yield (Hoogerhout, Schattenkerk, & Kerling, 2010).

Controlled Aggregation Properties : The self-assembled structures formed by modified amino acids like Fmoc-Asp(OtBu)-OH are studied for their potential in designing novel nanoarchitectures. These structures exhibit unique morphologies under various conditions, indicating their applications in material chemistry and biomedical fields (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Radiolabeling and Biological Activity : The synthesis and radiolabeling of peptides containing Boc-Tyr-Asp(OtBu)-OH sequences for studying their effects on biological processes, such as oogenesis in certain species, reveal the importance of these peptides in biological research and their potential therapeutic applications (Hlaváček, Bennettová, Barth, & Tykva, 2009).

Biomedical Applications

Antioxidant and Cardioprotective Agents : A novel tetrapeptide derivative incorporating Asp(OtBu) demonstrated significant antioxidant and cardioprotective effects in experimental models, indicating its therapeutic potential in managing cardiovascular diseases (Manikandan, Sumitra, Kumar, Gayathri, Arutselvan, Manohar, & Puvanakrishnan, 2002).

Anti-inflammatory and Antioxidant Activity in Arthritis : Another study on a tetrapeptide derivative showed anti-inflammatory and antioxidant activities in adjuvant-induced arthritis in rats, supporting the role of such peptides in developing new treatments for inflammatory diseases (Kumar, Manikandan, Sumitra, Raju, Gayathri, Arutselvan, & Puvanakrishnan, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYRDWOMNDCKEJ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679346 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Asp(OtBu)-OH DCHA | |

CAS RN |

200334-95-8 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.